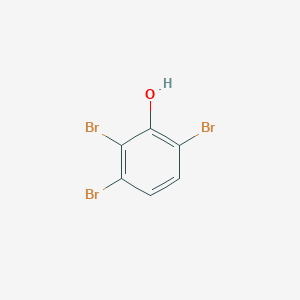

2,3,6-Tribromophenol

Overview

Description

2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol . It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants . The commercial product is prepared industrially .

Synthesis Analysis

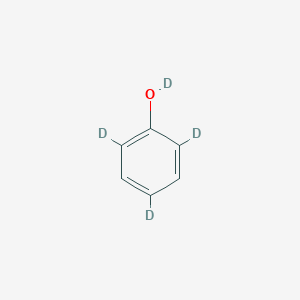

TBP can be prepared by the controlled reaction of elemental bromine with phenol . The reaction of phenol with bromine in a 1:1 molecular ratio in carbon disulfide solution leads to the production of p-bromophenol .Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromophenol is C6H3Br3O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Phenols can undergo electrophilic substitution reactions . When reacted with dilute nitric acid (HNO3) at room temperature, it gives a mixture of 2-nitrophenol and 4-nitrophenol . When concentrated HNO3 is used, the product will be 2,4,6-trinitrophenol instead .Physical And Chemical Properties Analysis

2,4,6-Tribromophenol is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is almost insoluble in water, but soluble in alcohol, chloroform, ether, and caustic alkali solution .Scientific Research Applications

Environmental Concentrations and Toxicology

- Environmental Presence and Toxicology : 2,3,6-Tribromophenol is notable for its environmental presence and toxicological significance. It occurs as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. Furthermore, it serves as a pesticide and naturally occurs in some aquatic organisms. Its ubiquitous presence in the environment, along with uncertainties surrounding its toxicokinetics and toxicodynamics, make it a compound of ongoing relevance, especially considering its potential future presence in aquatic matrices, house dust, and foodstuffs, which are significant exposure routes for humans (Koch & Sures, 2018).

Sensing Technology

- Electrochemical Sensing : A novel electrochemical sensor for detecting 2,3,6-Tribromophenol was developed using surface molecular imprinting technology. This sensor exhibited selective recognition ability, a low detection limit, and good repeatability, demonstrating its potential for environmental monitoring and quality control applications (Ma et al., 2015).

Biodegradation and Environmental Impact

- Biodegradation Studies : Research on biodegradation and debromination of 2,3,6-Tribromophenol explored the use of a bacterium, Bacillus sp. GZT, and the optimization of this process using response surface methodology. This study provides insights into efficient strategies for the degradation of this compound in contaminated environments (Zu et al., 2013).

- Impact on Aquatic Life : Exposure of aquatic life, like zebrafish, to 2,3,6-Tribromophenol has shown adverse effects on reproduction, suggesting ecological implications for fish populations in contaminated environments (Deng et al., 2010).

Endocrine Disruption

- Hormonal Activities : A study on the endocrine disrupting effects of 2,3,6-Tribromophenol highlighted its potential to interfere with estrogenic and androgenic pathways, suggesting the need for environmental monitoring of this compound (Ezechiáš et al., 2012).

Hydrodebromination Techniques

- Hydrodebromination in Aqueous Solution : Research on hydrodebromination of 2,3,6-Tribromophenol using Devarda’s alloy indicated the effectiveness of this method for removing bromine atoms from the compound in aqueous solutions, which could have applications in water treatment and pollution control (Weidlich et al., 2013).

Blood-Brain Barrier Interference

- Influence on P-glycoprotein Transport : A study on 2,3,6-Tribromophenol's effect on the blood-brain barrier found that it could decrease the transport activity of P-glycoprotein, an important efflux transporter. This has implications for our understanding of how environmental contaminants can affect neurological health and drug efficacy (Trexler et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2,3,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNCNAPAHSSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543390 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Tribromophenol | |

CAS RN |

28165-57-3 | |

| Record name | 2,3,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

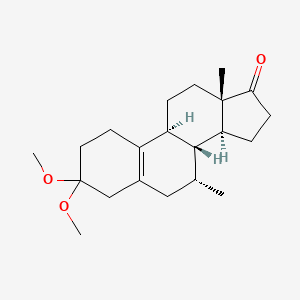

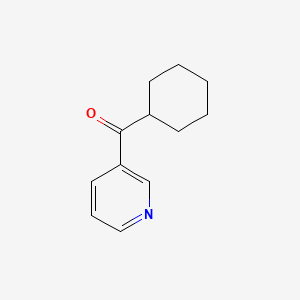

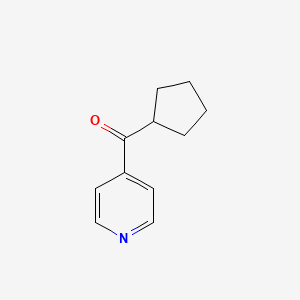

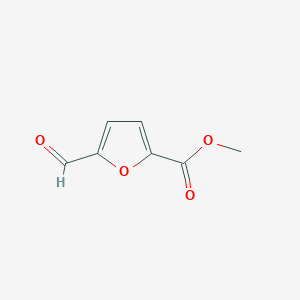

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)